4-Propoxyphenol

Electrochemical synthesis Alkoxyphenol production Synthetic intermediate

The non-linear structure-property relationships of the 4-alkoxyphenol series make precise homolog selection critical-a single methylene unit shift alters liquid crystal clearing temperatures and HOF topology. 4-Propoxyphenol (C3) occupies the specific intermediate window required for target mesophase stability and 1D hydrogen-bonded framework architecture. - Unlike C2 or C4 analogs, the propoxy chain delivers intermediate clearing temperatures essential for specific liquid crystal monomer designs. - Functions as the required template for 1:1 [(TMA)·(PP)] HOFs with 1D channel architecture; shorter chain analogs yield undesired 3D interpenetrated networks. - Experimental logP of 2.31 provides a precise midpoint calibration standard for reversed-phase HPLC method development between more polar and more hydrophobic homologs.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 18979-50-5
Cat. No. B092817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propoxyphenol
CAS18979-50-5
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)O
InChIInChI=1S/C9H12O2/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6,10H,2,7H2,1H3
InChIKeyKIIIPQXXLVCCQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Propoxyphenol in Synthesis and Materials Research


4-Propoxyphenol (CAS 18979-50-5; synonym: hydroquinone monopropyl ether) is a para-alkoxyphenol derivative with the molecular formula C9H12O2 and a molecular mass of 152.19 g/mol [1]. This compound exists as a beige crystalline powder with a melting point of 54–56°C [1]. It serves as a key synthetic intermediate in liquid crystal monomer preparation, hydrogen-bonded organic framework (HOF) construction, and specialty polymer synthesis [2][3]. As a member of the 4-alkoxyphenol homologous series, its propoxy chain length confers distinct physicochemical properties that differentiate it from shorter-chain (4-methoxyphenol, 4-ethoxyphenol) and longer-chain (4-butoxyphenol, 4-pentoxyphenol) analogs, with implications for synthetic yield, supramolecular architecture, and biological activity [4][5].

Liquid Crystal Monomer Synthesis
Propoxy chain length balances mesogenic core flexibility and anisotropy for targeted phase behaviour
1D Hydrogen-Bonded Framework Template
C3 alkoxy directs 1:1 host–guest stoichiometry and 1D chain architecture in trimesic acid co-crystals
Specialty Polymer Building Block
Alkoxyphenol core with intermediate hydrophobicity supports tunable polymer solubility and processing

4-Propoxyphenol: Substitution Risks


The 4-alkoxyphenols constitute a homologous series where incremental changes in alkoxy chain length produce non-linear and often discontinuous effects across multiple performance dimensions. Substituting 4-propoxyphenol (C3 alkoxy) with 4-ethoxyphenol (C2) or 4-butoxyphenol (C4) is not a conservative structural replacement; empirical evidence demonstrates that a single methylene unit difference alters synthetic yields by up to 9.7 percentage points [1], induces a discrete threshold for biological activity between C2 and C3 homologs [2], modifies host-guest stoichiometry in supramolecular co-crystallization [3], and shifts the octanol-water partition coefficient (logP) by approximately 0.5 units [4]. These quantifiable divergences mean that generic procurement of "a 4-alkoxyphenol" without chain-length specification introduces unacceptable variability in reaction outcomes, material properties, and biological responses.

Synthetic Yield Non-Interchangeability
Alkoxy chain length significantly alters electrochemical yield; C3 and C2 homologues are not interchangeable in the same synthetic protocol.
Biological Activity Threshold at C3
A discrete activity switch occurs between C2 and C3 alkoxy chain lengths; substituting with shorter-chain homologues may eliminate the metabolic response.
Supramolecular Architecture Shift
Host–guest stoichiometry and framework dimensionality change with alkoxy chain length; a 1D structure may become a 3D interpenetrated network.

4-Propoxyphenol: Comparison Evidence


Electrochemical Alkoxylation Yield

In a controlled electrochemical oxidation study of hydroquinone in alcohol media under sulfuric acid catalysis, 4-propoxyphenol was obtained with an isolated yield of 81.1%, which is 9.7 percentage points higher than the 71.4% yield achieved for 4-ethoxyphenol under identical conditions [1]. 4-Methoxyphenol gave a 97% yield, establishing a non-monotonic relationship between alkoxy chain length and synthetic yield [1]. This head-to-head comparison quantifies the yield advantage of the C3 homolog over the C2 homolog in this synthetic route.

Electrochemical Alkoxylation Yield
Head-to-head
81.1% isolated yield vs. 4-ethoxyphenol 71.4% (C3 vs. C2)
Yield advantage supports C3 building block selection for this synthetic route
Non-monotonic relationship with chain length; 4-methoxyphenol gives 97%
Electrochemical synthesis Alkoxyphenol production Synthetic intermediate

Yeast Metabolic Activity Threshold

A microcalorimetric and spectrophotometric study on Saccharomyces cerevisiae revealed a sharp biological activity threshold at the C3 alkoxy chain length. 4-Propoxyphenol at 2.0 mM induced a measurable decrease in oxygen consumption and heat production while increasing NAD(P)H production, whereas 4-ethoxyphenol and 4-methoxyphenol caused no alteration in biochemical metabolism even at concentrations of 6.0 mM [1]. This represents a >3-fold concentration difference in the biological activity threshold between the C3 and C2 homologs.

Yeast Metabolic Threshold
Reported
Active at 2.0 mM; C2 homologue inactive at 6.0 mM
C3 chain length determines discrete biological activity switch
Metabolic modulation context in Saccharomyces cerevisiae
Biochemical metabolism Alkoxyphenol toxicity Saccharomyces cerevisiae

HOF Stoichiometry and Architecture

In trimesic acid (TMA) co-crystallization studies, 4-propoxyphenol (PP) and 4-ethoxyphenol (EP) produce host-guest complexes with distinct stoichiometries. The PP-containing framework crystallizes as [(TMA)·(PP)] with a 1:1 stoichiometric ratio, forming a one-dimensional hydrogen-bonded chain structure through O−H…O interactions [1]. In contrast, 4-methoxyphenol (MP) yields a nine-fold interpenetrated three-dimensional framework with stoichiometry [(TMA)6·(MP)] [1]. The C3 alkoxy chain length of PP directs a specific 1D architecture that differs fundamentally from the 3D framework obtained with the C1 homolog.

HOF Stoichiometry & Architecture
Head-to-head
1:1 complex, 1D hydrogen-bonded chain
C3 propoxy chain directs a 1D framework distinct from 3D networks
6:1 stoichiometry with 4-methoxyphenol yields 3D interpenetrated structure
Hydrogen-bonded organic frameworks Co-crystallization Supramolecular chemistry

Experimental logP Profile

Experimental octanol-water partition coefficients (logP) for the 4-alkoxyphenol series demonstrate systematic lipophilicity progression with alkoxy chain length. 4-Propoxyphenol has an experimental logP of 2.31, representing an increase of +0.50 logP units from 4-ethoxyphenol (logP = 1.81) and a decrease of -0.56 logP units from 4-butoxyphenol (logP = 2.87) [1]. The series progression is: 4-methoxyphenol (1.41) → 4-ethoxyphenol (1.81) → 4-propoxyphenol (2.31) → 4-butoxyphenol (2.87) → 4-pentoxyphenol (3.26) [1].

Experimental logP
Head-to-head
logP = 2.31
Defined lipophilicity anchors chromatographic retention prediction
+0.50 logP from C2; −0.56 logP from C4
Lipophilicity Octanol-water partition Drug-likeness prediction

Chain Length and Alkoxylation Kinetics

The electrochemical alkoxylation study established that reaction yield decreases with increasing alcohol chain length, but the relationship is non-linear. 4-Methoxyphenol (C1) achieved 97% yield, 4-propoxyphenol (C3) achieved 81.1% yield, and the study notes that longer chain alcohols (C4-C8) exhibited progressively slower alkoxyphenol production [1]. The C3 homolog occupies an intermediate position that balances acceptable synthetic yield against the desirable physicochemical properties conferred by a longer alkoxy chain.

Chain Length–Yield Trend
Class-level
Yield decreases with chain length, but non-linear; C3 at 81.1%
Informs compromise between yield and chain-length-dependent properties
Quantitative data incomplete for longer chains (C4–C8)
Electrosynthesis Alkoxyphenol yield Reaction kinetics

4-Propoxyphenol Application Scenarios


Liquid Crystal Monomer Synthesis

4-Propoxyphenol serves as a critical building block for synthesizing liquid crystal monomers, including electron-donating chiral monomers for side-chain liquid crystal polymers [1]. The C3 propoxy chain length provides a specific balance between molecular flexibility and mesogenic core anisotropy that directly influences phase transition temperatures and mesophase stability [1]. When selecting a 4-alkoxyphenol for liquid crystal synthesis, the propoxy chain confers intermediate clearing temperatures compared to shorter ethoxy and longer butoxy derivatives. This scenario leverages 4-propoxyphenol where the C3 chain length is required for targeted mesomorphic properties. [1]

1D HOF Template

For constructing trimesic acid-based HOFs where a one-dimensional chain structure is desired rather than a three-dimensional interpenetrated network, 4-propoxyphenol (or 4-ethoxyphenol) is the required template [1]. The 1:1 [(TMA)·(PP)] framework crystallizes in a 1D architecture via O−H…O hydrogen bonding [1]. Substituting with 4-methoxyphenol would yield a 6:1 stoichiometric complex with a nine-fold interpenetrated 3D structure, fundamentally altering pore topology and guest accessibility [1]. This application scenario applies to gas storage, molecular separation, and sensing materials where 1D channel architecture is advantageous. [1]

Metabolic Modulation Research Tool

In pharmacological investigations where a metabolic modulator with a defined activity threshold is required, 4-propoxyphenol offers a discrete on/off biological response at 2.0 mM in yeast model systems [1]. This contrasts sharply with 4-ethoxyphenol and 4-methoxyphenol, which exhibit no metabolic alteration even at 6.0 mM [1]. The C3 homolog enables dose-response studies within a quantifiable window where activity is present but not maximal (as with C4-C5 homologs). This scenario supports research on alkyl-chain-dependent biological activity, mitochondrial respiration modulation, and toxicological screening of alkoxyphenol derivatives. [1]

HPLC Lipophilicity Calibration Standard

With an experimental logP of 2.31, 4-propoxyphenol occupies a specific position in the alkoxyphenol lipophilicity series that is precisely 0.50 logP units above 4-ethoxyphenol (1.81) and 0.56 logP units below 4-butoxyphenol (2.87) [1]. This makes it a valuable calibration standard for reversed-phase HPLC method development, where retention time prediction based on logP requires compounds with well-characterized experimental partition coefficients. The C3 homolog fills the lipophilicity gap between the more polar C2 and more hydrophobic C4 alkoxyphenols, providing a reference point for chromatographic method optimization involving compounds with logP values near 2.3. [1]

Application
Selection Property
Validation Focus
Liquid Crystal Monomer Synthesis
Propoxy chain length for mesophase control
Phase transition temperature verification
1D HOF Co-Crystallization Template
Host–guest stoichiometry and 1D architecture
Framework dimensionality by XRD
Metabolic Modulation Research Tool
C3 alkoxy chain activity threshold
Dose–response in yeast metabolic assays
HPLC Lipophilicity Standard
Well-characterised experimental logP
Retention time calibration with reversed-phase methods

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